molecular formula C16H26N4O2 B3806168 1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one

1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one

Cat. No.: B3806168
M. Wt: 306.40 g/mol
InChI Key: OSCWVSVKLSPXBA-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one is a complex organic compound that features a piperidinone core with various substituents, including a cyclopropylmethyl group, a hydroxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a keto-amine or an amino-alcohol.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via an alkylation reaction using cyclopropylmethyl halide and a suitable base.

    Attachment of the Imidazole Moiety: The imidazole moiety can be attached through a nucleophilic substitution reaction involving an imidazole derivative and a suitable leaving group on the piperidinone core.

    Hydroxylation: The hydroxy group can be introduced through an oxidation reaction using an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Imidazole derivatives, suitable leaving groups

    Hydrolysis: Acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infections.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidinone core can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one
  • This compound analogs
  • Imidazole-containing piperidinones

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group, hydroxy group, and imidazole moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-8-17-14(18-12)10-19(2)11-16(22)6-3-7-20(15(16)21)9-13-4-5-13/h8,13,22H,3-7,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWVSVKLSPXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN(C)CC2(CCCN(C2=O)CC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one
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1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one
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1-(cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(5-methyl-1H-imidazol-2-yl)methyl]amino]methyl]piperidin-2-one

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